tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate

Description

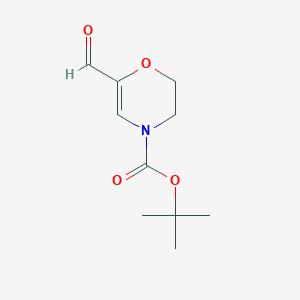

Chemical Structure: The compound features a 3,4-dihydro-2H-oxazine ring substituted at position 6 with a formyl group (-CHO) and at position 4 with a tert-butyl carboxylate ester (-COOtBu). Molecular Formula: C₁₀H₁₅NO₄ (based on ) . Molecular Weight: 213.24 g/mol . Key Features:

- The formyl group introduces reactivity toward nucleophilic additions (e.g., Grignard reactions, condensations).

- The tert-butyl ester enhances steric protection of the carboxylate, improving stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 6-formyl-2,3-dihydro-1,4-oxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXPRYDOUKRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a suitable oxazine precursor with tert-butyl formate in the presence of a catalyst . The reaction conditions often involve moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate is a chemical compound with the CAS number 189028-68-0 . It contains an oxazine ring and a tert-butoxycarbonyl group bound to a nitrogen atom .

Typical Properties and Specifications

The search results provide the following specifications for this compound :

Applications

While specific applications of this compound are not detailed in the provided search results, the following points may be relevant:

- Building Block in Synthesis: 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is described as an important building block used in the synthesis of alkaloids, symmetrical olefins, and 14-membered macrocyclic ethers .

- α-Amino Acid Research : Unnatural cyclic α-amino acids play an important role in the search for biologically active compounds and macromolecules .

- Receptor Agonists : Phenylmorpholine compounds are used as α2C adrenergic receptor agonists, and numerous phenylmorpholine derivatives possess various other pharmacological properties .

- Treatment of Serotonin Disorders : 3,4-dihydro-2H-benzo[l,4]oxazine derivatives are potentially useful for the treatment of depression as well as other serotonin disorders .

Related Compounds and Research

Other related compounds and research areas mentioned in the search results include:

- 4-tert-Butyl-2,6-diformylphenol: Reported applications for this diformylphenol include the synthesis of binucleating macrocyclic ligands .

- tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: The molecule contains a benzene ring fused to an oxazine ring and one tert-butoxycarbonyl group bound to the N atom of the oxazine ring .

- 3,4-dihydro-2H-benzo[1,4]oxazine derivatives: Compounds of this type have the ability to act at the 5-HT1A autoreceptors and are potentially useful for the treatment of depression and other serotonin disorders .

Mechanism of Action

The mechanism of action of tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The oxazine ring structure allows for interactions with biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent-Based Comparison

A critical distinction among analogs lies in the substituents on the oxazine or related heterocyclic cores. Below is a comparative analysis:

Research and Application Context

- Medicinal Chemistry : The formyl group in the target compound serves as a handle for bioconjugation or prodrug design. Brominated analogs (e.g., ) are intermediates in kinase inhibitor synthesis .

- Materials Science : Rigid oxazine scaffolds may contribute to liquid crystal or polymer precursors.

- Structural Characterization : SHELX software () is widely used for crystallographic analysis of such compounds, though direct evidence for this specific compound is lacking .

Biological Activity

Tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate (CAS Number: 189028-68-0) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

- Molecular Formula : C10H15NO4

- Molecular Weight : 199.24 g/mol

- Structure : The compound features a dihydrooxazine ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that oxazine derivatives often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The compound has also been studied for its antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

These results indicate a dose-dependent increase in radical scavenging activity.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Studies have demonstrated that this compound can modulate inflammatory pathways. In particular, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazine ring structure allows for potential interactions with enzymes and receptors involved in inflammation and microbial resistance.

- Enzyme Inhibition : The compound may inhibit enzymes responsible for the synthesis of inflammatory mediators.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors involved in immune responses.

Case Studies

- Study on Antimicrobial Activity : A recent study published in a peer-reviewed journal evaluated the antimicrobial effects of several oxazine derivatives, including this compound. The findings highlighted its effectiveness against multiple bacterial strains and suggested further investigation into its mechanism of action .

- Antioxidant Evaluation : Another research article focused on the antioxidant properties of various oxazine derivatives. This study confirmed that this compound exhibited significant radical scavenging activity compared to standard antioxidants .

- Inflammation Modulation : A pharmacological study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a marked reduction in edema and inflammatory cytokine levels upon treatment with this compound .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. For analogous oxazine derivatives (e.g., tert-butyl benzoxazine carboxylates), key steps include:

- Ring formation : Cyclization of amino alcohols with tert-butyl carbonate derivatives under mild acidic or basic conditions.

- Formylation : Introduction of the formyl group via Vilsmeier-Haack or Duff formylation, ensuring regioselectivity at the 6-position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for intermediates.

Characterization : - NMR : 1H/13C NMR to confirm formyl proton (δ 9.5–10.0 ppm) and oxazine ring protons (δ 3.5–4.5 ppm).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related tert-butyl oxazine derivatives (e.g., torsion angles and bond lengths in crystal lattices) .

- Mass spectrometry : High-resolution MS to verify molecular weight (C11H17NO4, theoretical MW: 227.26 g/mol).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., formic acid derivatives) .

- Storage : Store at 2–8°C in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis of the formyl group or tert-butyl ester .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of formylation in tert-butyl oxazine derivatives?

Methodological Answer: Regioselectivity challenges arise due to competing reactive sites. Strategies include:

- Directing groups : Introduce electron-donating/withdrawing substituents to guide formylation. For example, methyl groups at the 5-position can sterically hinder undesired positions .

- Temperature control : Lower temperatures (−10°C to 0°C) during formylation reduce kinetic side reactions.

- Catalytic systems : Use Lewis acids (e.g., ZnCl2) to activate specific positions, as seen in related heterocyclic formylations .

Validation : Monitor reaction progress via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) and quantify regioselectivity using HPLC with a C18 column (acetonitrile/water gradient) .

Q. How should contradictions between spectroscopic data and computational models for this compound be resolved?

Methodological Answer: Discrepancies often arise in:

- Formyl group reactivity : NMR may show unexpected shifts due to solvent polarity or hydrogen bonding. Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian with B3LYP/6-31G* basis set) .

- Conformational flexibility : X-ray structures (e.g., torsion angles: C3–C2–C6–O4 = −134.6°) may differ from gas-phase computational models. Perform molecular dynamics simulations in explicit solvent (e.g., chloroform) to account for solvation effects .

Case study : For tert-butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydropyran-3-carboxylate, crystallography revealed deviations >5° in key angles compared to DFT models, resolved by refining van der Waals parameters .

Q. What strategies ensure enantiomeric purity during the synthesis of chiral tert-butyl oxazine derivatives?

Methodological Answer:

- Chiral auxiliaries : Use tert-butyl groups with fixed stereochemistry (e.g., (R)- or (S)-configured starting materials) .

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization or formylation steps.

- Analytical validation :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers.

- Optical rotation : Compare [α]D values with literature standards (e.g., +15° to +25° for specific configurations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.